2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

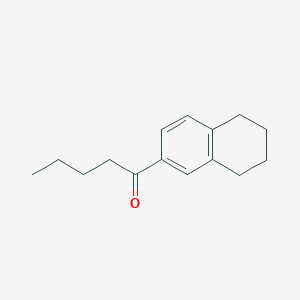

“2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.13 . It is used for research purposes .

Synthesis Analysis

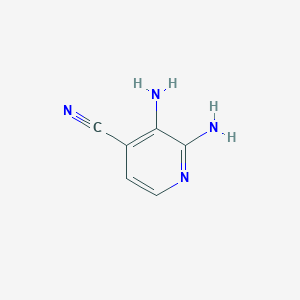

The synthesis of oxazoline-based compounds, such as “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of a methyl group at the 3rd position and an acetonitrile group attached to the 2nd position of the oxazole ring differentiates this compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

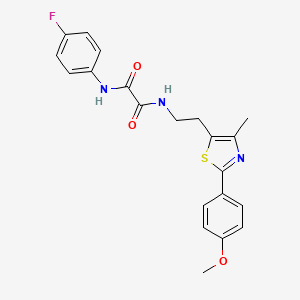

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile: serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for reactions that can lead to the formation of complex molecules with potential pharmacological activities. For instance, it can be used to synthesize imidazole derivatives , which are prominent in medicinal chemistry due to their therapeutic properties .

Antibacterial and Antibiofilm Agents

The compound has been utilized in the creation of sulfonyl-benzoxazole based 1,2,4-oxadiazoles . These derivatives exhibit significant antibacterial activity against Gram-positive strains and are effective inhibitors of biofilm growth, which is crucial in combating antibiotic resistance .

Anticancer Research

In anticancer research, 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile derivatives have been evaluated for their efficacy in inhibiting cancer cell growth. The compound’s derivatives are tested using assays like the MTT test , which measures the activity of mitochondrial enzymes in living cells .

Pharmacological Studies

Oxazole derivatives, including those synthesized from 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile , are studied for their pharmacological effects. They have been associated with various biological activities, such as antioxidant, antihypertensive, and antitumor effects .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material in techniques like NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical substances .

Zukünftige Richtungen

The future directions for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there may be potential for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” to be used in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAWBTBXIOOVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)